Methyl 6-methyl-1-benzofuran-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 6-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-8-9(11(12)13-2)6-14-10(8)5-7/h3-6H,1-2H3 |
InChI Key |
MESLQNZLIWVVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)C(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Methyl 6 Methyl 1 Benzofuran 3 Carboxylate
Reactivity of the Benzofuran (B130515) Ring System
The benzofuran ring is an aromatic heterocyclic system that is generally considered to be electron-rich, making it susceptible to electrophilic attack. The fusion of the benzene (B151609) and furan (B31954) rings, however, modulates this reactivity compared to simple furan or benzene.
The benzofuran ring system readily undergoes electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and directing effects of the substituents already present on the ring. In Methyl 6-methyl-1-benzofuran-3-carboxylate, the key influencers are the oxygen atom of the furan ring, the methyl group at position 6 (an activating group), and the methyl carboxylate group at position 3 (a deactivating group).
The oxygen atom of the furan ring strongly activates the 2-position for electrophilic attack. However, since this position is already substituted, electrophilic attack will be directed to other positions on the benzene ring. The methyl group at C-6 is an ortho-, para-director and an activating group, tending to direct incoming electrophiles to positions 5 and 7. Conversely, the methyl carboxylate group at C-3 is a meta-director and a deactivating group, which would direct incoming electrophiles to positions 5 and 7 of the benzene ring. Therefore, electrophilic substitution is most likely to occur at the C-5 or C-7 positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of methyl benzoate, a related aromatic ester, with a mixture of nitric and sulfuric acid predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. aiinmr.comrsc.org This suggests that the directing effect of the ester group is significant. In the case of this compound, the combined directing effects of the 6-methyl and 3-carboxylate groups would likely favor substitution at the 5 and 7 positions.
A study on the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, a structurally similar compound, demonstrated that bromination occurs on the benzene ring. nih.gov This further supports the notion that the benzene portion of the benzofuran system is reactive towards electrophiles.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Reaction | Predicted Major Product(s) |
|---|---|
| HNO₃/H₂SO₄ (Nitration) | Methyl 6-methyl-5-nitro-1-benzofuran-3-carboxylate and Methyl 6-methyl-7-nitro-1-benzofuran-3-carboxylate |
| Br₂/FeBr₃ (Bromination) | Methyl 5-bromo-6-methyl-1-benzofuran-3-carboxylate and Methyl 7-bromo-6-methyl-1-benzofuran-3-carboxylate |
While the electron-rich nature of the benzofuran ring makes it less susceptible to nucleophilic attack under normal conditions, reactions can occur, particularly at the C-2 and C-3 positions, especially if the ring is activated by electron-withdrawing groups or under specific reaction conditions. The ester group at position 3 withdraws electron density from the furan ring, making the C-2 position more electrophilic and thus a potential site for nucleophilic attack.
Nucleophilic conjugate addition reactions are well-documented for activated alkynes, which share some electronic similarities with the C2-C3 double bond of the benzofuran ring when conjugated to an electron-withdrawing group. nih.gov It is plausible that strong nucleophiles could add to the C-2 position of this compound, followed by subsequent reactions.
Furthermore, certain benzofuran derivatives can undergo ring-opening reactions initiated by nucleophilic attack, particularly in the presence of transition metal catalysts. acs.org
Transformations of the Ester Moiety
The methyl carboxylate group at position 3 is a key functional handle that allows for a variety of chemical transformations.
The ester group can be hydrolyzed to the corresponding carboxylic acid, 6-methyl-1-benzofuran-3-carboxylic acid, under either acidic or basic conditions. The kinetics of ester hydrolysis are well-studied. Base-catalyzed hydrolysis (saponification) is typically a second-order reaction, being first order in both the ester and the hydroxide (B78521) ion. Acid-catalyzed hydrolysis is generally first order in the ester and first order in the acid catalyst.
The reverse reaction, esterification of 6-methyl-1-benzofuran-3-carboxylic acid with methanol (B129727), can be achieved, typically under acidic conditions (e.g., Fischer esterification). The kinetics of esterification are also well-understood and generally follow a second-order rate law.
The ester functionality can be reduced to a primary alcohol, (6-methyl-1-benzofuran-3-yl)methanol. Strong reducing agents are typically required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the ester.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, allowing for the reduction of some esters.
Table 2: Common Reducing Agents for the Conversion of this compound to (6-methyl-1-benzofuran-3-yl)methanol
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF, 2. H₃O⁺ workup | (6-methyl-1-benzofuran-3-yl)methanol |
Reactivity of the Methyl Group at Position 6
The methyl group attached to the benzene ring at position 6 also exhibits characteristic reactivity.
Being in a benzylic-like position, the hydrogens of the 6-methyl group are susceptible to radical substitution. For instance, halogenation under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator) would be expected to occur at the methyl group, yielding Methyl 6-(bromomethyl)-1-benzofuran-3-carboxylate.
The methyl group can also be oxidized to a carboxylic acid group (forming 3-(methoxycarbonyl)-1-benzofuran-6-carboxylic acid) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation is a common reaction for alkyl groups attached to aromatic rings. A study on the oxidation of 6-methyl-2-phenylbenzofuran with chromic acid demonstrated that the methyl group can be oxidized, although in that case, a dimeric product was also formed. nih.gov
Side-Chain Functionalization (e.g., Halogenation, Oxidation)
The 6-methyl group on the benzofuran scaffold represents a primary site for chemical modification through side-chain functionalization reactions. The benzylic nature of this group—being an alkyl group directly attached to an aromatic ring—imparts unique reactivity, particularly for halogenation and oxidation processes.
Halogenation:
The selective halogenation of the 6-methyl group can be achieved under free-radical conditions, which avoids electrophilic substitution on the aromatic ring. The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under UV irradiation. wikipedia.orgmasterorganicchemistry.com This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. orgoreview.comyoutube.com Studies on related methyl-substituted benzofurans have demonstrated that free-radical conditions favor substitution on the methyl group, whereas ionic conditions can lead to reactions on the heterocyclic ring. rsc.org The reaction proceeds to replace one or more of the methyl hydrogens with a bromine atom, yielding methyl 6-(bromomethyl)-1-benzofuran-3-carboxylate as the primary product.
| Reaction Type | Reagent | Initiator/Conditions | Typical Solvent | Expected Product |
|---|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide, Heat | Carbon Tetrachloride (CCl₄) | Methyl 6-(bromomethyl)-1-benzofuran-3-carboxylate |
| Benzylic Chlorination | Cl₂ | UV Light (hν) | Carbon Tetrachloride (CCl₄) | Methyl 6-(chloromethyl)-1-benzofuran-3-carboxylate |
Oxidation:
The alkyl side chain of the benzofuran can be oxidized to a carboxylic acid using strong oxidizing agents. libretexts.org Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) effectively convert the 6-methyl group into a 6-carboxyl group. libretexts.org A prerequisite for this reaction is the presence of at least one hydrogen atom on the benzylic carbon, a condition fulfilled by the methyl group. libretexts.org This transformation would convert this compound into Methyl 6-carboxy-1-benzofuran-3-carboxylate, a dicarboxylic acid derivative.
| Reaction Type | Reagent | Conditions | Expected Product |
|---|---|---|---|
| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | Heat, Aqueous Base | Methyl 6-carboxy-1-benzofuran-3-carboxylate |
| Benzylic Oxidation | Chromic Acid (CrO₃/H₂SO₄) | Heat | Methyl 6-carboxy-1-benzofuran-3-carboxylate |
Influence of Molecular Structure on Reaction Pathways
The reactivity and selectivity of this compound are governed by the interplay of steric and electronic factors arising from its substituents and the core heterocyclic system.
Steric Hindrance Effects on Reactivity
Steric hindrance can play a significant role in dictating the accessibility of reagents to reactive sites. In the case of this compound, the key functional groups are positioned in a way that minimizes significant steric crowding for certain reactions.
Side-Chain Reactions: The 6-methyl group is located on the benzene ring and is relatively exposed. Reactions occurring directly on this side-chain, such as free-radical halogenation, are unlikely to be significantly impeded by steric hindrance from the distant 3-carboxylate group.
Ring Reactions: For potential reactions on the aromatic ring, such as electrophilic aromatic substitution, the existing substituents would exert some steric influence. The 6-methyl and 3-carboxylate groups would direct incoming reagents away from their immediate vicinity. However, studies on related benzofuranones have shown that bulky substituents at positions adjacent to the reaction center can hinder reactivity. beilstein-archives.org For instance, a methyl group at the 7-position of a benzofuran has been noted to cause a significant increase in steric hindrance. acs.org In the target molecule, the positions adjacent to the 6-methyl group (C5 and C7) are unsubstituted, suggesting they are sterically accessible.
Electronic Effects of Substituents on Reaction Selectivity
The electronic nature of the substituents has a profound effect on the molecule's reactivity, particularly in stabilizing intermediates and directing the course of reactions.
6-Methyl Group: As an alkyl substituent on the benzene ring, the methyl group acts as an electron-donating group (EDG) through induction and hyperconjugation. This effect enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Furthermore, and critically for side-chain reactions, the electron-donating nature of the aromatic ring helps to stabilize the benzylic radical formed during free-radical halogenation.
3-Methoxycarbonyl Group: The methyl ester group at the C3 position is a strong electron-withdrawing group (EWG) due to the resonance and inductive effects of the carbonyl and ether oxygen. This group deactivates the furan portion of the heterocyclic system towards electrophilic attack.
The combination of an EDG on the benzene ring and an EWG on the furan ring creates a distinct electronic profile. The primary impact on the side-chain functionalization discussed is the ability of the entire benzofuran ring system to stabilize the benzylic radical intermediate at the 6-position via resonance. This stabilization is the key electronic factor that allows for selective benzylic halogenation and oxidation.
Mechanistic Insights into Key Chemical Transformations
Understanding the step-by-step reaction mechanisms provides insight into how specific products are formed and how reaction conditions can be optimized.
Mechanism of Free-Radical Side-Chain Bromination:
The Wohl-Ziegler bromination of the 6-methyl group with NBS proceeds via a well-established radical chain mechanism. numberanalytics.comyoutube.com
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or peroxide) upon heating. The resulting radical abstracts a hydrogen from trace amounts of HBr to generate a bromine radical (Br•). Alternatively, UV light can directly cause the homolysis of a small amount of Br₂ that exists in equilibrium with NBS. masterorganicchemistry.com
Propagation: This is a two-step cycle.
Step 1: A bromine radical (Br•) abstracts a hydrogen atom from the 6-methyl group. This is the rate-determining step and is highly selective for the benzylic position, as the resulting benzylic radical is stabilized by resonance with the aromatic ring.
Step 2: The newly formed benzylic radical reacts with a molecule of Br₂ (or NBS itself) to form the brominated product, Methyl 6-(bromomethyl)-1-benzofuran-3-carboxylate, and a new bromine radical (Br•), which continues the chain reaction.
Termination: The reaction ceases when two radical species combine. This can involve the coupling of two bromine radicals (Br• + Br• → Br₂), two benzylic radicals, or a bromine radical and a benzylic radical.
Mechanism of Side-Chain Oxidation:
The mechanism for the oxidation of alkyl side chains with strong oxidizing agents like KMnO₄ is complex, but its selectivity is understood to derive from the unique stability of the benzylic position. libretexts.org The process is believed to initiate with the abstraction of a benzylic hydrogen, forming a stabilized benzylic radical. This intermediate undergoes a series of rapid oxidation steps. The benzylic carbon is sequentially oxidized to an alcohol, then a carbonyl, and finally a carboxylic acid. During this vigorous oxidation, any other carbon-carbon bonds in the alkyl chain are cleaved, which is why ethyl, propyl, or larger alkyl chains are all converted to a single carboxylic acid group attached to the ring. libretexts.org
Spectroscopic and Structural Elucidation of Methyl 6 Methyl 1 Benzofuran 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure and connectivity can be constructed.
Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within a molecule. The spectrum of Methyl 6-methyl-1-benzofuran-3-carboxylate is expected to show several key signals corresponding to its unique structural features.
Aromatic Protons: The protons on the benzofuran (B130515) ring system typically appear in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effects of the aromatic ring currents. libretexts.org The specific substitution pattern—a methyl group at position 6 and a carboxylate group at position 3—influences the precise chemical shifts and coupling patterns of the protons at positions 2, 4, 5, and 7.
Methyl Ester Protons (-OCH₃): A distinct singlet is anticipated for the three protons of the methyl ester group. This signal is typically found in the range of δ 3.5-4.0 ppm, shifted downfield by the adjacent electronegative oxygen atom. libretexts.org
Aromatic Methyl Protons (-CH₃): The protons of the methyl group attached to the benzene (B151609) ring at position 6 are expected to produce a singlet in the aromatic methyl region, typically around δ 2.4-2.7 ppm. libretexts.org
The integration of these signals provides a ratio of the number of protons in each unique environment, and the splitting patterns (e.g., singlets, doublets) reveal information about neighboring protons, further confirming the substitution pattern of the benzofuran core.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.8 - 8.2 | Singlet |
| Aromatic Protons (H-4, H-5, H-7) | ~7.0 - 7.6 | Multiplet/Singlets |
| Methyl Ester (-OCH₃) | ~3.8 - 3.9 | Singlet |
| 6-Methyl (-CH₃) | ~2.4 - 2.5 | Singlet |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is highly deshielded and is expected to appear far downfield, typically in the δ 160-180 ppm range.
Aromatic and Olefinic Carbons: The eight carbons of the benzofuran ring system will produce signals in the aromatic/olefinic region (δ 100-160 ppm). The specific chemical shifts are influenced by their position relative to the oxygen heteroatom and the electron-withdrawing or -donating substituent groups.
Methyl Carbons: The carbon of the methyl ester (-OCH₃) is expected around δ 50-60 ppm, while the carbon of the 6-methyl group (-CH₃) will appear in the aliphatic region, typically around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 162 - 168 |
| Benzofuran Carbons (C2-C7a) | 110 - 158 |
| Methyl Ester Carbon (-OCH₃) | 51 - 53 |
| 6-Methyl Carbon (-CH₃) | 20 - 22 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would confirm the coupling relationships between the aromatic protons on the benzene ring portion of the benzofuran system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This technique allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ with minimal fragmentation. unimi.it This allows for the precise determination of the molecular weight. The molecular formula of this compound is C₁₁H₁₀O₃, which corresponds to a molecular weight of 190.19 g/mol . An ESI-MS spectrum would be expected to show a prominent peak at m/z 191.19, corresponding to the [M+H]⁺ ion.
In contrast to soft ionization methods, techniques like Electron Ionization (EI) impart higher energy, causing the molecular ion to fragment in a predictable manner. Analyzing these fragments provides a "fingerprint" that helps to confirm the structure.
Key expected fragmentation pathways for this compound include:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester can lead to the loss of the methoxy group, resulting in a fragment ion at m/z 159. This corresponds to the benzofuran acylium ion [M-31]⁺.
Loss of the entire methoxycarbonyl group (•COOCH₃): This would result in a fragment ion at m/z 131, corresponding to the 6-methylbenzofuran cation [M-59]⁺.
Decarbonylation: Aromatic esters can sometimes lose carbon monoxide (CO) after initial fragmentation, leading to further characteristic peaks.
The presence of a stable benzofuran ring system would likely result in a prominent molecular ion peak even under EI conditions. whitman.edu The observed fragmentation pattern, when analyzed, provides corroborating evidence for the structure elucidated by NMR spectroscopy.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of a molecule by probing its vibrational modes.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The primary vibrations include the stretching of the ester carbonyl group, C-H bonds in the aromatic and methyl groups, C-O bonds of the ester and furan (B31954) ring, and the skeletal vibrations of the benzofuran ring system.
Key expected IR absorption bands are:
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the benzene ring are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region vscht.cz.
Aliphatic C-H Stretching: The methyl groups (at position 6 and in the ester moiety) will produce C-H stretching bands in the 3000–2850 cm⁻¹ range libretexts.org.
Ester Carbonyl (C=O) Stretching: A strong and sharp absorption band, characteristic of the ester carbonyl group, is predicted to be prominent in the spectrum, typically around 1720 cm⁻¹ vulcanchem.com. The conjugation with the furan ring may shift this frequency slightly compared to a simple aliphatic ester libretexts.org.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and furan rings are expected to give rise to several bands in the 1600–1450 cm⁻¹ region vscht.czvulcanchem.com.
C-O Stretching: Two distinct C-O stretching bands are expected. The C-O-C stretch of the ester group will likely appear in the 1300-1000 cm⁻¹ range, while the aryl-ether C-O stretch of the furan ring will also fall within this region libretexts.org.
The following table summarizes the predicted prominent IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100–3000 | Aromatic C-H Stretch | Medium to Weak |
| 3000–2850 | Aliphatic C-H Stretch (CH₃) | Medium |
| ~1720 | Ester C=O Stretch | Strong, Sharp |
| 1600–1450 | Aromatic & Furan C=C Ring Stretch | Medium to Strong |
| 1300–1000 | C-O Stretch (Ester and Ether) | Strong |
This table is generated based on characteristic functional group absorption frequencies from analogous compounds.
In modern structural analysis, experimental vibrational spectra are often correlated with theoretical calculations derived from methods like Density Functional Theory (DFT). Such calculations provide a predicted vibrational spectrum, including frequencies and intensities for both IR and Raman modes uh.edu.
For benzofuran derivatives, DFT methods have been successfully employed to calculate harmonic vibrational frequencies nih.govresearchgate.net. The calculated frequencies are typically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To achieve better agreement with experimental data, the computed harmonic frequencies are often uniformly scaled. Scaling factors are empirically determined to correct for these systematic errors uh.eduacs.orgolemiss.edu.
For instance, a study on 1-benzofuran-2-carboxylic acid utilized DFT calculations with the UB3LYP/6-31G(d,p) basis set to compute its vibrational frequencies, which showed good agreement with the experimental FT-IR spectrum after scaling researchgate.net. A similar methodology applied to this compound would involve:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Calculation: Computing the harmonic vibrational frequencies at the optimized geometry.
Scaling: Applying an appropriate scale factor (e.g., ~0.96-0.98 for B3LYP functionals) to the calculated frequencies uh.edu.
Assignment: Assigning the calculated vibrational modes to the observed experimental bands in the IR and Raman spectra.
This correlative approach allows for a more detailed and confident assignment of the vibrational modes, including complex fingerprint region vibrations, and provides deeper insight into the molecule's structural and electronic properties nih.gov.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzofuran core fused with a benzene ring constitutes a significant chromophore, and its absorption characteristics are modified by the attached methyl and methyl carboxylate groups.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated benzofuran system researchgate.netresearchgate.net. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are typically characterized by high molar absorptivity (ε) values shu.ac.uk.
Additionally, the presence of non-bonding electrons on the oxygen atoms of the furan ring and the ester group allows for n → π* transitions. These transitions, which involve promoting a non-bonding electron to a π* antibonding orbital, are generally of much lower intensity (lower ε value) than π → π* transitions and can sometimes be obscured by the stronger absorptions shu.ac.uk.
Theoretical studies on substituted benzofurans have shown that the position and nature of substituents significantly influence the electronic absorption bands researchgate.netresearchgate.net. The methyl group at position 6 acts as a weak electron-donating group (auxochrome), while the methyl carboxylate group at position 3 is an electron-withdrawing group. This substitution pattern affects the energy levels of the molecular orbitals and thus the wavelengths of the absorption maxima (λmax).
The polarity of the solvent can influence the position of absorption bands, a phenomenon known as solvatochromism. The effect depends on the nature of the electronic transition and the change in the dipole moment of the molecule between the ground and excited states ekb.egbiointerfaceresearch.com.
π → π Transitions:* For π → π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift to longer wavelengths. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents shu.ac.uk.
n → π Transitions:* Conversely, n → π* transitions usually exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. The non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy gap for the transition shu.ac.ukscirp.org.
An experimental study on this compound would likely reveal a bathochromic shift for its primary absorption bands as the solvent is changed from non-polar (e.g., hexane) to polar (e.g., ethanol or acetonitrile), indicating that these bands arise from π → π* transitions.
The following table illustrates the expected solvatochromic effect on the primary π → π* transition.
| Solvent | Polarity (Relative) | Expected λmax (nm) |
| Hexane | Low | ~280 |
| Chloroform (B151607) | Medium | ~284 |
| Acetonitrile (B52724) | High | ~286 |
| Ethanol | High (protic) | ~288 |
This table is illustrative, showing a hypothetical trend based on the principles of solvatochromism for π → π transitions.*
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the crystallographic literature, analysis of closely related benzofuran derivatives allows for a reliable prediction of its key structural features researchgate.netresearchgate.netnih.gov.
The benzofuran ring system is inherently planar. It is expected that the fused bicyclic core of the title compound would be essentially planar as well nih.gov. The substituents—the methyl group at C6 and the methyl carboxylate group at C3—would lie in or close to this plane to maximize conjugation and minimize steric hindrance.
The crystal packing would be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the ester oxygen atoms, which would link the molecules into a stable three-dimensional lattice nih.gov.
For comparative purposes, the crystallographic data for a related compound, 1-benzofuran-2-carboxylic acid, is presented below. It crystallizes in a monoclinic system, which is common for such planar aromatic compounds researchgate.net.
| Parameter | 1-benzofuran-2-carboxylic acid researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value not provided in abstract |
| b (Å) | Value not provided in abstract |
| c (Å) | Value not provided in abstract |
| β (°) | Value not provided in abstract |
| Volume (ų) | 749.79 |
| Z | 4 |
This table presents data for a structurally related compound to illustrate typical crystallographic parameters.
Determination of Molecular Conformation and Geometry
Detailed information on the molecular conformation, including bond lengths, bond angles, and dihedral angles for this compound, is not available due to the absence of a published crystal structure.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)
A specific analysis of the crystal packing and the nature of intermolecular interactions, such as potential hydrogen bonds and C-H...π interactions for this compound, cannot be conducted without crystallographic data.
Computational and Theoretical Investigations of Methyl 6 Methyl 1 Benzofuran 3 Carboxylate
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict a wide range of molecular properties, including geometry, energy levels, and reactivity, providing insights that are complementary to experimental data. For a molecule like Methyl 6-methyl-1-benzofuran-3-carboxylate, DFT calculations would serve as the foundation for understanding its intrinsic chemical nature.
Geometry Optimization and Conformational Landscape Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles corresponding to its lowest energy state.
The analysis would also explore the conformational landscape, particularly concerning the rotation of the methyl ester and methyl groups attached to the benzofuran (B130515) core. While the benzofuran ring system itself is largely planar, the orientation of its substituents can lead to different conformers with varying energies. Identifying the global minimum energy structure is crucial, as it is the most likely conformation to be observed experimentally and is the correct starting point for subsequent property calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties.
HOMO : Represents the orbital with the highest energy that contains electrons. It is associated with the molecule's ability to donate electrons, making it the primary site for electrophilic attack.
LUMO : Is the lowest energy orbital that is unoccupied. It relates to the molecule's ability to accept electrons, indicating the most probable site for nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Data (Illustrative)
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.5 |
Note: These values are illustrative and based on general findings for similar heterocyclic compounds.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular bonding, and orbital interactions within a molecule. It transforms the calculated wavefunctions into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.
Molecular Electrostatic Potential (MESP) Surface Mapping
A Molecular Electrostatic Potential (MESP) surface map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.
Red regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like oxygen) and are susceptible to electrophilic attack.
Blue regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These sites are prone to nucleophilic attack.
Green regions : Represent neutral or non-polar areas.
For this compound, the MESP map would likely show negative potential (red) around the carbonyl oxygen of the ester group and the furan (B31954) oxygen, identifying them as primary sites for interaction with electrophiles. Positive potential (blue) would be expected on the aromatic protons.
Spectroscopic Parameter Prediction and Correlation
Computational chemistry allows for the theoretical prediction of spectroscopic data, which can be invaluable for interpreting and confirming experimental results.
Theoretical Prediction of NMR Chemical Shifts (GIAO method)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts with high accuracy. The method involves computing the magnetic shielding tensors for each nucleus in the molecule within the optimized geometry.
For this compound, a GIAO calculation would predict the 1H and 13C NMR chemical shifts. These theoretical values are typically calculated relative to a reference standard (e.g., tetramethylsilane, TMS) and can then be compared directly with experimental spectra. Such a comparison helps in the unambiguous assignment of signals in the experimental NMR spectrum, which can be challenging for complex organic molecules. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Simulation of Vibrational Spectra and Assignment of Modes
The vibrational properties of benzofuran derivatives can be meticulously investigated using quantum chemical calculations. elixirpublishers.com By employing DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p), it is possible to compute the harmonic vibrational frequencies of the molecule. jetir.orgnih.gov These calculated frequencies, when appropriately scaled, typically show excellent agreement with experimental data obtained from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. elixirpublishers.comnih.gov
For a molecule like this compound, the vibrational modes can be assigned to specific molecular motions. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the methyl C-H stretching modes are typically found at slightly lower frequencies (2800-3000 cm⁻¹). researchgate.net The prominent C=O stretching vibration of the carboxylate group is a strong marker, usually appearing in the 1680-1750 cm⁻¹ range. jetir.org Vibrations corresponding to the C=C stretching of the aromatic and furan rings are found between 1430 cm⁻¹ and 1625 cm⁻¹. researchgate.net A detailed assignment is often facilitated by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. researchgate.net
Below is a representative table of calculated vibrational frequencies and their assignments for a similar benzofuran structure, 2-(5-methyl-1-benzofuran-3-yl) acetic acid, which provides a reliable model for the title compound. physchemres.org
| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode Description |
|---|---|---|---|
| ν(O-H) | 3750 | 3400-2525 | Carboxylic acid O-H stretch (dimer) |
| ν(C-H) | 3100 | 3080 | Aromatic C-H stretch |
| ν(C=O) | 1720 | 1690 | Carbonyl C=O stretch |
| ν(C=C) | 1610 | 1615 | Aromatic C=C stretch |
| δ(C-H) | 1450 | 1440 | Methyl C-H bending |
| ν(C-O) | 1250 | 1245 | Ester C-O stretch |
Time-Dependent DFT (TD-DFT) for Electronic Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comsci-hub.se This approach calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. cnr.itnih.gov For benzofuran derivatives, the electronic transitions are typically of the π → π* and n → π* type. sci-hub.se
TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict the maximum absorption wavelengths (λmax). mdpi.comresearchgate.net The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of these transitions. researchgate.net For this compound, the HOMO is expected to be localized over the benzofuran ring system, while the LUMO may extend over the carboxylate group, indicating intramolecular charge transfer (ICT) character for the primary electronic transition. researchgate.net
A simulated UV-Vis spectrum provides valuable data on the electronic structure. The table below illustrates typical TD-DFT results for a benzofuran derivative, showing the calculated absorption wavelength, oscillator strength, and the primary orbitals involved in the transition.
| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|
| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO | π → π |
| S₀ → S₂ | 285 | 0.21 | HOMO-1 → LUMO | π → π |
| S₀ → S₃ | 260 | 0.05 | HOMO → LUMO+1 | π → π* |
Reactivity Analysis Using Computational Descriptors
Fukui Functions and Electrophilicity/Nucleophilicity Indices
Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors. semanticscholar.orgresearchgate.net Fukui functions are local reactivity indicators that identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. semanticscholar.org For benzofuran systems, electrophilic substitutions are common, and calculations consistently show that the C2 and C3 positions of the furan ring are the most reactive sites. researchgate.netsemanticscholar.org The condensed Fukui function (fₖ) can be calculated for each atom to quantify this reactivity. semanticscholar.org
Global and Local Reactivity Parameters
Global reactivity parameters are derived from the HOMO and LUMO energy values and provide insight into the kinetic stability and reactivity of a molecule. researchgate.net Key parameters include the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), chemical hardness (η), and global softness (S). researchgate.netresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Chemical hardness (η) is a measure of the resistance to charge transfer, while softness (S) is its inverse and indicates a higher propensity for reaction. researchgate.net These parameters are crucial for predicting how the molecule will behave in chemical reactions.
The following table presents calculated global reactivity parameters for a model benzofuran carboxylic acid, demonstrating the type of data generated in such studies. researchgate.net
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.367 |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.632 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.735 |
| Ionization Potential (I) | -E(HOMO) | 6.367 |
| Electron Affinity (A) | -E(LUMO) | 1.632 |
| Global Hardness (η) | (I - A) / 2 | 2.367 |
| Global Softness (S) | 1 / (2η) | 0.211 |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | 3.374 |
Intermolecular Interactions and Aggregation Studies
Modeling Dimer Formation and Hydrogen Bonding Networks
The study of intermolecular interactions is essential for understanding the properties of molecules in the solid state and in solution. mdpi.com For this compound, the primary sites for hydrogen bonding are the oxygen atoms of the carboxylate group, which can act as hydrogen bond acceptors. mdpi.com While the molecule itself lacks a strong hydrogen bond donor, it can interact with other molecules that do, such as water or other protic species. mdpi.com
In the solid state, molecules like this often form dimers or extended networks through weaker C-H···O interactions or π-π stacking. researchgate.netresearchgate.net Computational models can be used to investigate the geometry and stability of potential dimers. nih.gov These studies calculate the interaction energies to determine the most favorable dimeric conformations. For instance, a common motif for carboxylic acid derivatives involves the formation of centrosymmetric dimers. mdpi.com In the case of the methyl ester, planar stacking arrangements that maximize π-π interactions between the benzofuran rings are also likely. researchgate.net These aggregation patterns significantly influence the material's physical properties, such as its melting point and solubility.
Examination of C-H...π and other Non-Covalent Interactions
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, crystal packing, and molecular recognition properties of organic compounds. While specific crystallographic or detailed computational studies on the non-covalent interactions of this compound are not extensively documented in the reviewed literature, analysis of analogous molecular systems provides significant insight into the interactions that are likely to govern its supramolecular chemistry. These interactions include hydrogen bonds, π–π stacking, and C-H...π interactions.
Quantum chemical calculations and microwave spectroscopy have been used to explore the structure of complexes involving benzofuran, such as the benzofuran-formaldehyde complex, confirming the importance of weak intermolecular forces. researchgate.net For closely related heterocyclic systems like methyl 1,3-benzoxazole-2-carboxylate, single-crystal X-ray diffraction has provided definitive evidence of a rich network of non-covalent interactions. nih.gov In the crystal structure of this benzoxazole (B165842), molecules are linked by strong C—H⋯N hydrogen bonds and weak C—H⋯O hydrogen bonds. nih.gov Furthermore, the crystal packing is stabilized by π–π stacking and C–O⋯π interactions, resulting in a flattened herringbone arrangement. nih.gov Given the structural similarities, it is highly probable that the benzofuran ring and the methyl ester group in this compound participate in similar interactions. The aromatic benzofuran core is a prime candidate for π–π stacking, while the ester's carbonyl oxygen can act as a hydrogen bond acceptor.
Modern computational tools are frequently employed to visualize and quantify these weak interactions. Methods such as the Non-Covalent Interaction (NCI) index, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis are used to map and characterize NCIs in real space. mdpi.com These techniques can identify various interaction types, including hydrogen bonds, van der Waals contacts, and steric effects, providing a detailed picture of the forces that contribute to the stability of molecular complexes and crystal lattices. mdpi.com Such analyses would be invaluable in elucidating the precise nature of C-H...π interactions between the methyl groups and the aromatic ring, as well as other stabilizing forces within the crystal structure of this compound.
| Interaction Type | Description | Potential Role in this compound |
|---|---|---|
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. In the analogous methyl 1,3-benzoxazole-2-carboxylate, this interaction links stacked molecules with a centroid-to-centroid distance of 3.6640 (11) Å. nih.gov | Stabilization of crystal packing through interactions between the benzofuran aromatic systems of adjacent molecules. |
| C–H⋯O Hydrogen Bonds | Weak hydrogen bonds where a C-H group acts as the donor and an oxygen atom as the acceptor. Observed between the carbonyl oxygen and an aromatic C-H in the benzoxazole analog. nih.gov | Formation of molecular chains or dimers, with the ester carbonyl oxygen acting as the primary acceptor site. |
| C-H...π Interactions | An interaction where a C-H bond acts as a weak acid, interacting with the electron cloud of a π system. | The methyl groups on the benzofuran ring could interact with the π-system of a neighboring molecule, contributing to the overall crystal stability. |
Solvation Models and Environmental Effects on Molecular Properties
The molecular properties and reactivity of a compound can be significantly influenced by its environment, particularly the solvent. Computational chemistry addresses these environmental effects through the use of solvation models, which simulate the presence of a solvent around a solute molecule. For benzofuran derivatives, implicit solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM), are commonly used to study these effects. rsc.orgrsc.org This model treats the solvent as a continuous dielectric medium rather than individual molecules, offering a computationally efficient way to assess how a solvent influences molecular structure and electronic properties. rsc.orgmuni.cz
Theoretical studies on related 2-phenylbenzofuran (B156813) and benzofuran–stilbene hybrid derivatives using Density Functional Theory (DFT) calculations combined with the IEF-PCM model have demonstrated that the surrounding medium alters key molecular parameters. rsc.orgrsc.org For instance, when a molecule is transferred from the gaseous phase (a vacuum) to a solvent, changes in geometric parameters like bond lengths can occur. rsc.org In a study of 2-phenylbenzofuran derivatives, a slight increase of 0.001–0.002 Å in the O–H bond lengths of hydroxyl groups was observed upon moving from the gas phase into solvents like water, methanol (B129727), and acetone. rsc.org
Electronic properties are also highly sensitive to the solvent environment. The polarity of the solvent can affect the distribution of electron density within the molecule, leading to changes in properties like molecular hardness (η) and polarizability. rsc.org For a series of benzofuran–stilbene hybrids, the hardness values were found to be lower in solvents compared to the gas phase, indicating a change in the molecule's resistance to charge transfer. rsc.org Conversely, polar liquids like water and methanol caused an increase in the polarizability of these compounds. rsc.org These findings underscore the critical importance of considering solvent effects in computational studies to accurately predict the behavior and properties of benzofuran derivatives in realistic chemical environments. The choice of solvent can even influence predicted reaction mechanisms, with different pathways being favored in the gas phase versus in polar solvents. rsc.org
| Property | Phase/Solvent | Observation for Benzofuran Derivatives rsc.orgrsc.org |
|---|---|---|
| Bond Lengths (e.g., O-H) | Gas Phase | Baseline calculated values (e.g., ~0.96 Å). rsc.org |
| Solvents (Water, Methanol) | Slight increase observed (0.001–0.002 Å). rsc.org | |
| Molecular Hardness (η) | Gas Phase | Higher values calculated. rsc.org |
| Solvents | Lower values calculated, indicating increased reactivity. rsc.org | |
| Polarizability | Gas Phase | Lower values calculated. rsc.org |
| Polar Solvents (Water, Methanol) | Increased polarizability observed. rsc.org |
Applications in Advanced Organic Synthesis and Material Science
Methyl 6-methyl-1-benzofuran-3-carboxylate as a Synthetic Building Block
The strategic placement of functional groups on the this compound scaffold renders it an excellent starting point for the construction of more elaborate molecular architectures. The ester functionality at the 3-position is particularly amenable to a wide range of chemical transformations, including hydrolysis, amidation, reduction, and Grignard reactions, allowing for the introduction of diverse substituents and the extension of the molecular framework.
The benzofuran-3-carboxylate core is a powerful synthon for accessing a variety of other heterocyclic systems. The inherent reactivity of the benzofuran (B130515) ring and the versatility of the carboxylate group enable its transformation into more complex fused structures. For instance, synthetic strategies have been developed to construct quinoline-containing compounds from benzofuran precursors. In one such approach, a 2-chloromethylquinoline carboxylate is reacted with substituted salicylaldehydes in a one-pot reaction to yield 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. chemrxiv.orgresearchgate.net This demonstrates how the benzofuran moiety can be annulated with other rings. By analogy, this compound could serve as a starting point for similar transformations, where the carboxylate group is first modified to provide a reactive handle for subsequent cyclization reactions, leading to novel polycyclic heteroaromatic compounds.
The benzofuran motif is a key structural element in numerous biologically active natural products. Consequently, the development of synthetic routes to these complex molecules often relies on the use of pre-functionalized benzofuran intermediates. While a specific total synthesis explicitly naming this compound as an intermediate is not prominently documented, the general strategy is well-established. For example, the total synthesis of the natural product Puerariafuran, which features a 3-formylbenzofuran core, was achieved from a corresponding 2-hydroxychalcone (B1664081) precursor. acs.org Syntheses of other complex natural products, such as Ribisin A, have involved the creation of the benzofuran framework as a key step. A substituted benzofuran-3-carboxylate like the title compound is an ideal intermediate in such syntheses, providing a stable, easily handled scaffold that can be incorporated early in a synthetic sequence and carried through multiple steps before final modification of the ester group into the functionality required by the natural product target.
Development of Novel Synthetic Methodologies Utilizing the Benzofuran-3-carboxylate Core
The importance of the benzofuran-3-carboxylate scaffold has driven significant research into novel and efficient methods for its synthesis. researchgate.net Modern organic synthesis has moved towards transition-metal-catalyzed reactions that offer high yields, broad substrate scope, and functional group tolerance. nih.gov Catalytic systems based on palladium, copper, and other metals are frequently employed.
Palladium-catalyzed methodologies are particularly prevalent. These include reactions like the direct oxidative cyclization of phenols with propiolates and C-H arylation techniques that functionalize the benzofuran core. derpharmachemica.comniscpr.res.in For example, 8-aminoquinoline-directed C-H arylation has been used to install a wide range of aryl and heteroaryl substituents at the C3 position of a benzofuran-2-carboxamide (B1298429) scaffold, which can be derived from the corresponding carboxylic acid. rsc.org Copper-catalyzed reactions, often used in tandem with palladium in Sonogashira coupling-cyclization sequences, provide another powerful route to substituted benzofurans. researchgate.net Metal-free approaches, such as those utilizing BF₃-Et₂O to catalyze cyclization, have also been developed, offering alternatives that avoid transition metal contaminants. niscpr.res.in
| Catalyst System | Reaction Type | Key Features |
| **Palladium (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) ** | C-H Activation, Oxidative Cyclization, Sonogashira Coupling | High efficiency, broad substrate scope, allows for complex arylations. researchgate.netrsc.org |
| Copper (e.g., CuI, CuBr) | Sonogashira Co-catalyst, One-pot Cyclizations | Often used with Pd, cost-effective, enables synthesis of amino-substituted benzofurans. researchgate.net |
| Rhodium (e.g., Cp*Rh) | C-H Activation, Migratory Insertion | Used for synthesizing widely substituted benzofurans from benzamides and vinylene carbonate. researchgate.net |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Ring-closing Reactions, Intramolecular Cyclization | Promotes cyclization of precursors like alkynyl benzenes. nih.gov |
| Indium Trichloride (B1173362) (InCl₃) | Microwave-assisted Cyclization | Promotes reaction of β-nitroacrylates and phenols to form benzofuran-3-carboxylates. researchgate.net |
Applications in Ligand Design for Catalysis
The benzofuran scaffold can be incorporated into larger molecular structures designed to act as ligands for metal catalysts. By introducing appropriate coordinating atoms (e.g., nitrogen, sulfur, oxygen), benzofuran derivatives can form stable complexes with transition metals. For instance, Schiff bases derived from 3-amino-5-bromobenzofuran-2-carboxamide (B1298440) have been synthesized and used to create octahedral and tetrahedral complexes with metals like Co(II), Ni(II), and Cu(II). Similarly, thiosemicarbazide (B42300) ligands derived from benzofuran-2-carboxyhydrazide form bidentate complexes by coordinating through a carbonyl oxygen and a hydrazine (B178648) nitrogen. researchgate.net
These studies demonstrate that while the ester of this compound itself is not a strong chelator, it serves as a synthetic handle for elaboration into polydentate ligands. The ester can be readily converted to a hydrazide, an amide, or other functional groups capable of metal coordination. The resulting benzofuran-containing ligands can then be used to create metal complexes with potential applications in catalysis, leveraging the rigid benzofuran backbone to influence the geometry and electronic properties of the catalytic metal center.
Integration into Polymer and Material Chemistry
Benzofuran derivatives are valuable components in the field of material science, where they are used in the preparation of various high-performance polymers. The rigid, planar structure of the benzofuran ring can impart desirable properties such as thermal stability and specific electronic characteristics to a polymer backbone or side chain. Benzofuran-containing monomers have been incorporated into a range of polymer types.
Benzofuran itself is a prochiral monomer that undergoes cationic polymerization to form rigid, transparent thermoplastics with high glass-transition temperatures (Tg). worldwidejournals.comresearchgate.net This highlights the potential of the core benzofuran structure in creating advanced materials. Furthermore, functionalized benzofurans are used to synthesize more complex polymers. For example, benzofuro[2,3-b]benzofuran-2,9-dicarboxylic acid has been used as a monomer to create unsaturated polyester (B1180765) resins. Copolymers of benzofuran and indene (B144670) are also known, with potential applications in electronics and optics due to their thermal stability and conductivity. The incorporation of the this compound moiety, either as a monomer (after conversion of the ester to other reactive groups) or as a pendant side chain, could be used to fine-tune polymer properties such as solubility, thermal behavior, and optical characteristics.
| Polymer Type | Benzofuran-based Monomer/Unit | Resulting Polymer Properties | Potential Applications |
| Polybenzofuran | Benzofuran | Rigid, high Tg, transparent, optically active (if asymmetric polymerization) | Transparent thermoplastics, specialty optical materials. worldwidejournals.comresearchgate.net |
| Polyimides | Benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride | High thermal stability (Tg > 296 °C), soluble in organic solvents | High-performance films, coatings, and composites. |
| Polyamides | 2,9-Diamino benzofuro[2,3-b]benzofuran | High thermal stability | Advanced engineering plastics. |
| Copolymers | Benzofuran and Indene | Thermal stability, conductivity | Organic electronics (OLEDs, OFETs), optical devices. |
Structure Property Relationships and Molecular Design Principles
Systematic Investigation of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of the benzofuran (B130515) ring are significantly influenced by the nature and position of its substituents. The benzofuran system is generally electron-rich, making it susceptible to electrophilic substitution. researchgate.net The position of substitution is directed by the inherent electronic properties of the bicyclic system. For instance, the C2 and C3 positions of the furan (B31954) ring are particularly reactive.
Systematic studies on various substituted benzofurans have demonstrated that the electronic nature of substituents profoundly affects their chemical reactivity. For instance, the introduction of halogen atoms can alter the reactivity profile, with their presence potentially increasing the biological activity and selectivity of the derivatives, possibly through the formation of halogen bonds. nih.gov
The following table summarizes the expected influence of the substituents in Methyl 6-methyl-1-benzofuran-3-carboxylate on its reactivity:
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Methyl | 6 | Electron-donating (+I, hyperconjugation) | Activates the benzene (B151609) ring towards electrophilic substitution. |
| Methyl Carboxylate | 3 | Electron-withdrawing (-M, -I) | Deactivates the furan ring towards electrophilic substitution. |
Modulation of Electronic and Steric Properties through Chemical Modification
Chemical modification of the benzofuran scaffold is a key strategy for fine-tuning its electronic and steric properties to achieve desired chemical or biological outcomes. The electronic properties of benzofuran derivatives can be modulated by introducing electron-donating or electron-withdrawing groups. nih.gov For example, the introduction of donor and acceptor substituents can influence the optical properties of benzofurans. nih.gov
In the context of this compound, further modifications could be envisioned at various positions to modulate its properties:
Modification of the 6-methyl group: Oxidation of the methyl group to a carboxylic acid would introduce an electron-withdrawing group, thereby altering the electronic landscape of the benzene ring.
Modification of the 3-methyl carboxylate group: Hydrolysis of the ester to a carboxylic acid would introduce a group capable of hydrogen bonding and salt formation. Amidation could introduce further functional groups and modulate steric bulk.
Introduction of new substituents: Halogenation, nitration, or acylation at available positions on the benzene ring would significantly alter both electronic and steric characteristics. researchgate.net
These modifications can have a profound impact on the molecule's reactivity, selectivity in chemical reactions, and its potential biological activity. For instance, the introduction of bulky groups can introduce steric hindrance, influencing the approach of reactants and thereby affecting reaction rates and product distributions.
Rational Design Principles for Targeting Specific Chemical Transformations
The benzofuran scaffold serves as a versatile template for the rational design of molecules targeting specific chemical transformations or biological processes. nih.govnih.gov In drug discovery, for example, the benzofuran core can be elaborated with various functional groups to optimize binding to a biological target. nih.gov
For this compound, rational design principles can be applied to tailor its structure for specific applications. For instance, if the goal is to develop a novel ligand for a specific receptor, the methyl and methyl carboxylate groups can be considered as initial vectors for chemical modification. Computational methods, such as molecular docking, can be employed to predict how modifications to the benzofuran scaffold would affect its binding affinity and selectivity. nih.gov
The principles of isosteric and bioisosteric replacement can also be applied. For example, the methyl group at the 6-position could be replaced with other small alkyl groups or a halogen to probe the steric and electronic requirements of a target binding pocket. Similarly, the ester at the 3-position could be replaced with an amide, a sulfonamide, or other bioisosteres to modulate properties such as solubility, metabolic stability, and target engagement.
Correlating Molecular Structure with Spectroscopic Signatures
The spectroscopic signatures of benzofuran derivatives are directly correlated with their molecular structure, and the effects of substituents on these signatures have been a subject of study. researchgate.net In particular, the UV-Visible, infrared (IR), and nuclear magnetic resonance (NMR) spectra provide valuable information about the electronic and structural features of these molecules.
For this compound, the following correlations can be anticipated:
UV-Visible Spectroscopy: The position of the primary absorption bands in the UV spectrum of benzofurans is sensitive to the nature and position of substituents. researchgate.net The methyl group at the 6-position is expected to cause a slight red shift (bathochromic shift) in the absorption maximum compared to the unsubstituted benzofuran-3-carboxylate due to its electron-donating nature. Conversely, the electron-withdrawing methyl carboxylate group at the 3-position will influence the electronic transitions.
Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretching band for the ester group is expected in the region of 1720-1740 cm⁻¹. The C-O stretching of the ester and the furan ether linkage will also be present. The aromatic C=C stretching vibrations and C-H stretching and bending vibrations will also be key features.
NMR Spectroscopy:
¹H NMR: The proton NMR spectrum will provide detailed information about the connectivity of the molecule. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the methyl and methyl carboxylate groups. The methyl group protons will appear as a singlet in the upfield region, while the methyl ester protons will also be a singlet, typically in the range of 3.5-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shift of the carbonyl carbon of the ester will be in the downfield region (around 160-170 ppm). The chemical shifts of the aromatic carbons will be influenced by the substituents, providing insight into the electron distribution within the ring system.
A hypothetical table of expected ¹³C NMR chemical shifts is presented below, based on general principles for substituted benzofurans:
| Carbon Atom | Expected Chemical Shift Range (ppm) | Rationale |
| C=O (ester) | 160 - 170 | Carbonyl carbon in an ester. |
| Aromatic Carbons | 110 - 160 | Range for carbons in the benzofuran ring system. |
| O-CH₃ (ester) | 50 - 60 | Methyl carbon attached to an oxygen atom. |
| Ar-CH₃ | 20 - 25 | Methyl carbon attached to an aromatic ring. |
Understanding Conformational Preferences and Their Chemical Implications
The orientation of the ester group relative to the plane of the benzofuran ring can be described by a dihedral angle. While there is likely a preferred low-energy conformation, rotation around the C3-C(O) bond is possible. The conformational preferences of substituents on aromatic rings can be influenced by steric and electronic interactions with the ring and adjacent substituents. rsc.org In the case of larger, more complex benzofuran-containing structures like calix nih.govbenzofurans, distinct conformers (e.g., cone and saddle) have been observed and studied. rsc.org
The conformational preferences of the methyl carboxylate group can have several chemical implications:
Reactivity: The orientation of the ester group can influence the accessibility of the adjacent C2 position to reagents.
Intermolecular Interactions: The conformation can affect how the molecule packs in a crystal lattice or how it interacts with a biological receptor. The accessibility of the carbonyl oxygen for hydrogen bonding, for instance, will be conformation-dependent.
Spectroscopic Properties: The conformation of the ester group can have a subtle influence on the electronic environment of the molecule, which may be reflected in the NMR chemical shifts.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformers and to predict the most stable arrangement of the substituents. rsc.org
Future Research Directions and Open Questions
Exploration of More Efficient and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on Methyl 6-methyl-1-benzofuran-3-carboxylate should prioritize the shift from classical multi-step syntheses to more streamlined and sustainable approaches.
Key areas for exploration include:
One-Pot and Tandem Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. For instance, copper-catalyzed one-pot reactions involving substituted o-hydroxyaldehydes, amines, and alkynes have proven effective for building the benzofuran (B130515) core and could be adapted for this target molecule. nih.govacs.org
Catalytic Strategies: Transition metal catalysis offers powerful tools for constructing the benzofuran ring. Palladium- and copper-based catalysts are widely used for coupling reactions that form the core structure. nih.govacs.org Future work could focus on developing novel catalytic systems with lower catalyst loading, higher turnover numbers, and the ability to operate under milder conditions. elsevier.esresearchgate.net
Green Chemistry Approaches: The principles of green chemistry should guide the development of new synthetic routes. This includes the use of eco-friendly solvents like deep eutectic solvents (DES), employing catalyst-free methods where possible, and utilizing energy-efficient techniques such as microwave irradiation. nih.govbohrium.comresearchgate.net An ideal future synthesis would maximize atom economy and minimize waste generation.
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Strategy | Catalyst/Reagent Examples | Potential Advantages |
|---|---|---|
| Palladium-Catalyzed Coupling | Pd(OAc)₂, PdCl₂(dppf) | High efficiency, versatility in coupling partners. acs.org |
| Copper-Catalyzed Cyclization | CuI, CuBr | Lower cost than palladium, effective for one-pot reactions. nih.gov |
| Catalyst-Free Methods | Base-mediated condensation | Avoids toxic metal catalysts, simplifies purification. nih.gov |
| Green Solvents | Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, recyclable. acs.org |
Discovery of Novel Reactivity Pathways for Diversification
To fully explore the chemical space around this compound, the discovery of novel reactivity pathways for its diversification is essential. While the benzofuran ring is generally electron-rich, the precise reactivity of this substituted scaffold remains to be mapped.
Future investigations should target:
C-H Functionalization: Direct C-H functionalization is a powerful strategy for installing new chemical groups without the need for pre-functionalized substrates. rsc.orgnih.gov Research should focus on the selective functionalization of the C2, C4, C5, and C7 positions of the benzofuran core. Catalytic systems based on palladium, rhodium, or cobalt could be employed to introduce a wide range of aryl, alkyl, and other functional groups, rapidly generating diverse analogs. mdpi.comnih.govicchafoundation.org.in
Modification of Existing Substituents: The methyl group at the C6 position and the methyl carboxylate at the C3 position are themselves handles for further chemical modification. For example, the benzylic C-H bonds of the C6-methyl group could be targeted for selective oxidation or halogenation, while the ester group could be hydrolyzed to the carboxylic acid and converted into a wide array of amides, esters, or other functional groups.
Electrophilic and Nucleophilic Reactions: A systematic study of the scaffold's reactivity towards various electrophiles and nucleophiles would provide a fundamental understanding of its chemical behavior. researchgate.net This knowledge would enable more predictable and rational design of synthetic pathways for creating complex derivatives.
Development of Advanced Computational Models for Predictive Chemical Behavior
Computational chemistry provides invaluable tools for predicting molecular properties and guiding experimental design. For this compound, developing advanced computational models can accelerate the discovery of new derivatives with desired functions.
Key research avenues include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure, molecular geometry, and reactivity of the compound. physchemres.orgrsc.org Such studies can predict sites of electrophilic or nucleophilic attack, determine bond dissociation energies, and calculate spectroscopic properties, offering a deeper understanding of the molecule's intrinsic behavior. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual analogs and calculating various molecular descriptors, 3D-QSAR models can be built to predict biological activity. researchgate.net These models can identify key structural features responsible for a desired effect and guide the synthesis of more potent compounds.
Prediction of Material Properties: Computational models can be used to predict solid-state properties, such as crystal packing, electronic band gaps, and charge transport characteristics. physchemres.org This in silico screening can identify derivatives with potential applications in organic electronics before committing to their synthesis.
High-Throughput Synthesis and Screening for Analog Generation
To efficiently explore the therapeutic or material potential of the this compound scaffold, high-throughput synthesis (HTS) and screening methodologies are indispensable. These approaches allow for the rapid generation and evaluation of large libraries of related compounds. nih.gov
Future efforts should be directed towards:
Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to create structurally diverse libraries of benzofurans starting from a common core. acs.orgacs.orgdiva-portal.org By systematically varying substituents at multiple positions on the scaffold, a wide range of chemical space can be explored.
Parallel Synthesis: The development of robust synthetic routes that are amenable to parallel synthesis formats is crucial. This would involve optimizing reactions to proceed with high fidelity across a range of different building blocks, allowing for the creation of well-defined compound libraries in multi-well plates. organic-chemistry.org
Assay Development: The generation of compound libraries must be paired with the development of high-throughput screening assays to evaluate their properties. Whether for biological activity (e.g., enzyme inhibition, antimicrobial effects) or material properties (e.g., fluorescence, conductivity), efficient screening is key to identifying lead compounds. nih.gov
Investigation of Solid-State Properties for Advanced Material Applications
The solid-state properties of organic molecules are dictated by their crystal packing and intermolecular interactions, which in turn govern their suitability for advanced material applications. The benzofuran core is known to be a component of materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). nih.gov The solid-state characteristics of this compound are largely unexplored and represent a significant area for future research.
Promising research directions include:
Crystal Engineering: A systematic study of the crystallization of the title compound and its derivatives could reveal how modifications to the molecular structure influence crystal packing. mdpi.com Understanding and controlling intermolecular interactions like π-π stacking and hydrogen bonding is fundamental to designing materials with specific properties. asianpubs.orgresearchgate.net
Photophysical Properties: The fluorescence and phosphorescence properties of benzofuran derivatives can be tuned by chemical modification. Research into the solid-state emission of this compound and its analogs could lead to the discovery of novel luminogens with enhanced quantum yields in the solid state, a desirable trait for OLED applications. nih.gov
Organic Electronics: Benzofuran-containing molecules have been investigated for their charge-transport properties. Future work could involve synthesizing derivatives of this compound designed to promote favorable intermolecular electronic coupling and evaluating them as semiconductors in OFETs.
Table 2: Summary of Future Research Focus Areas
| Section | Key Objective | Methodologies & Techniques | Potential Outcomes |
|---|---|---|---|
| 8.1. Synthesis | Develop efficient, green synthetic routes | One-pot reactions, transition metal catalysis, microwave synthesis | Reduced cost, increased yield, lower environmental impact |
| 8.2. Reactivity | Map reactivity and create diverse analogs | C-H functionalization, substituent modification | New chemical entities, structure-activity relationship data |
| 8.3. Computation | Predict properties to guide synthesis | DFT, QSAR, molecular docking | Rational drug design, targeted material discovery |
| 8.4. HTS | Rapidly generate and test compound libraries | Diversity-oriented synthesis, parallel synthesis | Identification of lead compounds for drugs or materials |
| 8.5. Materials | Explore solid-state properties | X-ray crystallography, spectroscopy, device fabrication | New organic electronic materials, sensors, luminogens |
Q & A
Q. How to design a multi-step synthesis of this compound analogs with controlled regioselectivity?
- Methodological Answer :
Step 1 : Introduce methyl groups via Friedel-Crafts alkylation using AlCl3 .
Step 2 : Protect reactive sites (e.g., ester groups) with trimethylsilyl chloride before halogenation .
Step 3 : Optimize cross-coupling (e.g., Suzuki-Miyaura) using Pd(OAc)2 and SPhos ligand for C-C bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
